molecular formula C24H27NO2 B1385681 3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline CAS No. 1040688-25-2

3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline

Cat. No. B1385681
CAS RN: 1040688-25-2
M. Wt: 361.5 g/mol
InChI Key: MYGXSUACDCIRLJ-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline” is a complex organic molecule. It contains several functional groups including an aniline (a primary aromatic amine), ether linkages, and a benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the phenyl rings, and the ether and amine functional groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aniline group could undergo electrophilic aromatic substitution, and the ether groups could be cleaved under acidic conditions . The exact reactions would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar ether and amine groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information on safety and hazards .

Future Directions

The future directions for this compound would depend on its applications. If it has potential uses in fields like medicine or materials science, future research could focus on optimizing its synthesis, studying its properties, and exploring its uses .

properties

IUPAC Name

3-phenylmethoxy-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-19(2)23-13-6-7-14-24(23)26-16-15-25-21-11-8-12-22(17-21)27-18-20-9-4-3-5-10-20/h3-14,17,19,25H,15-16,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGXSUACDCIRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCNC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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